molecular formula C9H15NO2 B15272155 (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid

(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid

Katalognummer: B15272155
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: OURDSQVJLLVWCA-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of an amino group, a terminal alkyne, and a branched alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from readily available precursors. The key steps may include:

    Alkylation: Introduction of the branched alkyl chain.

    Amination: Incorporation of the amino group.

    Alkyne Formation: Introduction of the terminal alkyne group through reactions such as Sonogashira coupling.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the terminal alkyne to a carboxylic acid or other oxidized products.

    Reduction: Hydrogenation of the alkyne to form the corresponding alkane.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for selective hydrogenation.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

    Pathway Modulation: Affecting cellular pathways by interacting with receptors or signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-Amino-3-hydroxypropanoic acid: Shares the amino group and chiral center but differs in the side chain structure.

    (2R)-2-Amino-4-pentynoic acid: Similar alkyne functionality but with a different alkyl chain length.

Uniqueness

(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity compared to other amino acid derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

(2R)-2-amino-6,6-dimethylhept-4-ynoic acid

InChI

InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)/t7-/m1/s1

InChI-Schlüssel

OURDSQVJLLVWCA-SSDOTTSWSA-N

Isomerische SMILES

CC(C)(C)C#CC[C@H](C(=O)O)N

Kanonische SMILES

CC(C)(C)C#CCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.